molecular formula C11H19NO5 B2972258 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid CAS No. 1935616-13-9

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid

Cat. No.: B2972258
CAS No.: 1935616-13-9
M. Wt: 245.275
InChI Key: RHPKUNWRXGWCNZ-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to an oxolane ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Oxolane Ring: The protected amine is then reacted with an appropriate diol or epoxide under acidic or basic conditions to form the oxolane ring.

    Introduction of the Acetic Acid Moiety: The oxolane intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Substitution: Various substituted oxolane derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(Tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl)acetic acid
  • (2R)-2-{[(Tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid
  • 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid

Uniqueness

This compound is unique due to its specific combination of a Boc-protected amino group, an oxolane ring, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(6-8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKUNWRXGWCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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